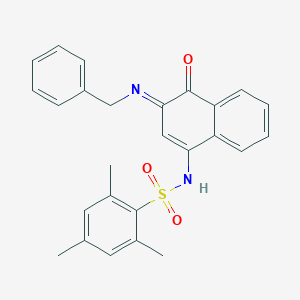![molecular formula C26H23NO3S2 B281368 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281368.png)
2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as TMB-4, is a synthetic compound that has been widely studied for its potential applications in scientific research. TMB-4 is a member of the naphthalene sulfonamide family of compounds, which have been shown to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of bacterial growth. 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its broad range of potential applications in scientific research. 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have activity against a variety of cell types and bacterial strains, making it a versatile compound for laboratory experiments. However, one limitation of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of interest is the development of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide analogs with improved activity and reduced toxicity. Another area of interest is the study of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in combination with other compounds, such as chemotherapeutic agents or antibiotics, to determine if synergistic effects can be achieved. Additionally, further research is needed to fully understand the mechanism of action of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide and its potential applications in a variety of scientific research areas.
Synthesemethoden
The synthesis of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenecarboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurology, and infectious disease research. In cancer research, 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have anti-tumor activity in vitro and in vivo, and may have potential as a chemotherapeutic agent. In neurology, 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential neuroprotective effects, and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious disease research, 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have antibacterial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
Molekularformel |
C26H23NO3S2 |
|---|---|
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
(NE)-2,4,6-trimethyl-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C26H23NO3S2/c1-16-9-11-20(12-10-16)31-24-15-23(21-7-5-6-8-22(21)25(24)28)27-32(29,30)26-18(3)13-17(2)14-19(26)4/h5-15H,1-4H3/b27-23+ |
InChI-Schlüssel |
ODNWSIZCIOAJLP-SLEBQGDGSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=C(C=C(C=C3C)C)C)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4C2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)

![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)
![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)



